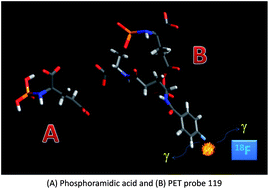The diverse pharmacology and medicinal chemistry of phosphoramidates – a review
RSC Advances Pub Date: 2014-04-11 DOI: 10.1039/C4RA01454E
Abstract
The phosphoramidates consist of compounds which possess at least one amino group bound directly to the phosphorus atom and are, therefore, phosphoramide acid derivatives. The inherent chemical properties of the element phosphorus include polarizability, low to medium electronegativity and derivatives exhibit low coordination numbers thereby allowing synthesis of a diverse range of compounds. In line with their physicochemical properties, phosphorus compounds have widespread industrial applications and also demonstrate a diverse range of biological activities. In the last two decades, notably, phosphoramidates have been evaluated for both their antitumor and antiviral efficacy. This brief review describes the most promising examples of this class which possess antiviral, antitumor, antibacterial, antimalarial and anti-protozoal activity, as well as urease, acetyl and butyrylcholinesterase enzyme inhibitor activity.

Recommended Literature
- [1] Cancer-mitochondria-targeted photodynamic therapy with supramolecular assembly of HA and a water soluble NIR cyanine dye†
- [2] Branched polyethylenimine-functionalized carbon dots as sensitive and selective fluorescent probes for N-acetylcysteine via an off–on mechanism†
- [3] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [4] Calcium phosphate-based organic–inorganic hybrid nanocarriers with pH-responsive on/off switch for photodynamic therapy†
- [5] Bulk characterization methods for non-centrosymmetric materials: second-harmonic generation, piezoelectricity, pyroelectricity, and ferroelectricity
- [6] Calibration set selection method based on the “M + N” theory: application to non-invasive measurement by dynamic spectrum
- [7] Broadband transparency with all-dielectric metasurfaces engraved on silicon waveguide facets: effect of inverted and extruded features based on Babinet's principle
- [8] C–H bond cyanation of arenes using N,N-dimethylformamide and NH4HCO3 as a CN source over a hydroxyapatite supported copper catalyst†
- [9] C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†
- [10] Band gap evolution and a piezoelectric-to-electrostrictive crossover in (1 − x)KNbO3–x(Ba0.5Bi0.5)(Nb0.5Zn0.5)O3 ceramics†

Journal Name:RSC Advances
research_products
-
CAS no.: 16839-92-2









